2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-
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Overview
Description
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is a derivative of thiazolidinedione, which is recognized for its role as a peroxisome proliferator-activated receptor (PPAR) activator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- typically involves a multi-step process. One common method includes the Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione in the presence of polyethylene glycol-300 . This is followed by reduction using hydrogen gas and a palladium/carbon (Pd/C) catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often use hydrogen gas and Pd/C catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, Pd/C catalyst.
Solvents: Polyethylene glycol-300, methanol, DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces more saturated compounds.
Scientific Research Applications
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on cellular processes and aging.
Medicine: Investigated for its potential antihyperglycemic activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs) . These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism. The binding of the compound to PPARs promotes the transcription of target genes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: A simpler derivative known for its role as a PPAR activator.
Rhodanine: Another thiazolidinedione derivative with similar biological activities.
Pioglitazone: A well-known drug used to treat type 2 diabetes, also a PPAR activator.
Uniqueness
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- is unique due to its complex structure, which allows for specific interactions with biological targets. Its combination of thiazolidinedione and benzopyran moieties provides distinct pharmacological properties compared to simpler derivatives .
Properties
CAS No. |
137786-86-8 |
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Molecular Formula |
C21H21NO5S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[[4-[(6-hydroxy-2-methyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H21NO5S/c1-21(9-8-14-11-15(23)4-7-17(14)27-21)12-26-16-5-2-13(3-6-16)10-18-19(24)22-20(25)28-18/h2-7,11,18,23H,8-10,12H2,1H3,(H,22,24,25) |
InChI Key |
AMSJXOCWSLHWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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